molecular formula C9H9ClN2S B1627925 6-Chloro-4-ethyl-1,3-benzothiazol-2-amine CAS No. 944887-78-9

6-Chloro-4-ethyl-1,3-benzothiazol-2-amine

Cat. No.: B1627925
CAS No.: 944887-78-9
M. Wt: 212.7 g/mol
InChI Key: OADRHUOFOMNMJZ-UHFFFAOYSA-N
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Description

6-Chloro-4-ethyl-1,3-benzothiazol-2-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 4th position, and an amine group at the 2nd position of the benzothiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-ethyl-1,3-benzothiazol-2-amine typically involves the reaction of 2-mercaptoaniline with appropriate reagents. One common method is the cyclization of 2-mercaptoaniline with an acid chloride, such as chloroacetyl chloride, under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-ethyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4-ethyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

6-Chloro-4-ethyl-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:

    6-Chloro-1,3-benzothiazol-2-amine: Lacks the ethyl group at the 4th position.

    4-Ethyl-1,3-benzothiazol-2-amine: Lacks the chlorine atom at the 6th position.

    2-Aminobenzothiazole: Lacks both the chlorine and ethyl groups.

The presence of the chlorine and ethyl groups in this compound can influence its chemical reactivity and biological activity, making it unique among its analogs .

Properties

IUPAC Name

6-chloro-4-ethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-2-5-3-6(10)4-7-8(5)12-9(11)13-7/h3-4H,2H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADRHUOFOMNMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)Cl)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589445
Record name 6-Chloro-4-ethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944887-78-9
Record name 6-Chloro-4-ethyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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